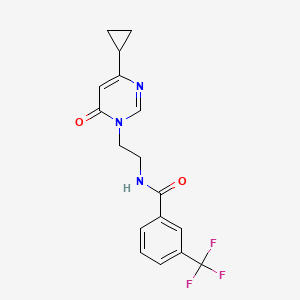

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyrimidinone ring via an ethyl chain. Key structural features include:

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)16(25)21-6-7-23-10-22-14(9-15(23)24)11-4-5-11/h1-3,8-11H,4-7H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAVDDSPUSSHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process. The key steps include the formation of the pyrimidinone ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide moiety. Specific conditions such as temperature, pH, and solvent choices play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods: Industrial-scale production of this compound would require the development of efficient, cost-effective processes. This may involve continuous flow chemistry, the use of catalysts to speed up reactions, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions may yield various hydrogenated forms of the compound.

Substitution: The trifluoromethyl and benzamide groups provide sites for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Typical reagents involve sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds can be used.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Hydrogenated analogs.

Substitution: Varied substituted derivatives based on the specific reagents used.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide finds applications in various fields of scientific research:

Chemistry: It is studied for its reactivity and potential as a building block in organic synthesis.

Biology: Its biological activities, such as enzyme inhibition or receptor binding, are of interest for developing new pharmaceuticals.

Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Used in the development of novel materials, coatings, and other functional compounds.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets and pathways. It may inhibit key enzymes or modulate receptor activity, leading to changes in cellular processes. The presence of the trifluoromethyl group and the pyrimidinone ring likely play a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl-Benzamide Moieties

- N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (): Shares the trifluoromethyl-benzamide group but replaces the pyrimidinone with a urea-functionalized ethyl chain. The urea group may enhance solubility but reduce metabolic stability compared to the pyrimidinone .

- 3-Chloro-4-hydroxy-N-phenethylbenzamide (): Lacks the trifluoromethyl group and pyrimidinone ring. The phenolic hydroxyl group increases polarity, likely reducing cell permeability relative to the target compound .

Pyrimidine and Pyrimidinone Derivatives

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Contains a pyrazolo-pyrimidine core instead of pyrimidinone. The fused pyrazole ring may improve binding affinity but increase molecular weight (589.1 g/mol vs. ~395 g/mol for the target compound).

Heterocyclic Linker Variations

- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Features a benzoxazolone ring linked via a propane chain.

Data Table: Structural and Hypothetical Property Comparison

Key Research Findings and Implications

- Trifluoromethyl Group : Compounds with this group (e.g., target compound and analogs) exhibit enhanced membrane permeability and resistance to oxidative metabolism .

- Pyrimidinone vs. Pyrazolo-pyrimidine: Pyrimidinone derivatives may favor hydrogen-bond interactions with targets like kinases or proteasomes, while pyrazolo-pyrimidines offer greater structural rigidity .

- Cyclopropyl vs.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, including a cyclopropyl group and a trifluoromethylbenzamide moiety, which may contribute to its interactions with various biological targets. This article reviews the existing literature on its biological activity, synthesizing data from diverse studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and fluorine atoms that enhance its potential reactivity and biological activity. The structural characteristics can be summarized as follows:

| Component | Description |

|---|---|

| Cyclopropyl Group | Contributes to unique conformational properties |

| Pyrimidine Ring | Involved in various biochemical interactions |

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Benzamide Moiety | Potentially interacts with enzyme active sites |

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its role as an enzyme inhibitor and its effects on various cell signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes. For instance, studies have shown that derivatives containing trifluoromethyl groups can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system. The IC50 values for these interactions ranged from moderate to potent levels, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

In vitro studies demonstrated that compounds similar to this compound possess antimicrobial properties against various strains of bacteria and fungi. Notably, cyclopropyl carboxamides have been shown to inhibit Plasmodium falciparum, the causative agent of malaria, with IC50 values reported between 76 nM and 164 nM for different strains. This suggests a promising avenue for antimalarial drug development.

Case Studies

- Antimalarial Efficacy : A study evaluated the efficacy of cyclopropyl carboxamides against P. falciparum. The results indicated that these compounds could significantly reduce parasitemia in murine models when administered orally. For instance, GSK1057714 demonstrated effective inhibition at doses as low as 24 mg/kg.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings revealed that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential in treating neurodegenerative disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in critical signaling pathways, potentially modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.